3-[(4-iodo-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-[(4-iodo-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrazole ring, an oxadiazole ring, and a carboxamide group. The incorporation of iodine and phenylethyl groups further enhances its chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-iodo-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and oxadiazole rings. The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones, followed by iodination to introduce the iodine atom. The oxadiazole ring is formed by the cyclization of acylhydrazides with nitriles under acidic conditions. The final step involves the coupling of the pyrazole and oxadiazole rings with the phenylethylamine to form the carboxamide linkage .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as the use of catalysts to accelerate the reaction. The purification process may involve recrystallization, chromatography, or other separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[(4-iodo-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups .
Scientific Research Applications
3-[(4-iodo-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-iodo-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-pyrazol-1-yl)methyl-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide
- 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide
- 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide
Uniqueness
The presence of the iodine atom in 3-[(4-iodo-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide distinguishes it from other similar compounds. This iodine atom can significantly influence the compound’s reactivity, biological activity, and overall chemical properties .
Properties
Molecular Formula |
C15H14IN5O2 |
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Molecular Weight |
423.21 g/mol |
IUPAC Name |
3-[(4-iodopyrazol-1-yl)methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C15H14IN5O2/c16-12-8-18-21(9-12)10-13-19-15(23-20-13)14(22)17-7-6-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2,(H,17,22) |
InChI Key |
RXHRQNIZQYXXAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=NC(=NO2)CN3C=C(C=N3)I |
Origin of Product |
United States |
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